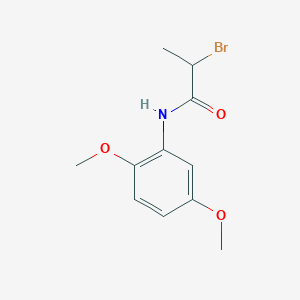

2-bromo-N-(2,5-dimethoxyphenyl)propanamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“2-bromo-N-(2,5-dimethoxyphenyl)propanamide” is a biochemical used for proteomics research . It has a molecular formula of C11H14BrNO3 and a molecular weight of 288.14 .

Physical And Chemical Properties Analysis

The physical and chemical properties of “2-bromo-N-(2,5-dimethoxyphenyl)propanamide” are defined by its molecular formula, C11H14BrNO3, and its molecular weight, 288.14 . More specific properties like boiling point, melting point, etc., are not available in the current resources.Scientific Research Applications

Pharmacology: Agonist Research

In pharmacology, this compound has been identified as a potential agonist of the 5-hydroxytryptamine receptor . This receptor plays a crucial role in neurotransmission and is a target for drugs treating various psychiatric disorders. The compound’s interaction with this receptor could be pivotal in developing new therapeutic agents.

Biochemistry: Metabolic Studies

Biochemically, “2-bromo-N-(2,5-dimethoxyphenyl)propanamide” has been used to study in vitro metabolism in human hepatocytes . Understanding its metabolic pathways can help predict its behavior in living organisms and its potential as a biochemical tool for probing liver enzyme functions.

Medicine: Psychoactive Substance Analysis

Medically, derivatives of this compound have been associated with psychoactive effects . Research into its properties can contribute to the understanding of new psychoactive substances and aid in the development of medical interventions for substance abuse.

Material Science: Synthesis of Novel Compounds

In material science, “2-bromo-N-(2,5-dimethoxyphenyl)propanamide” serves as a precursor for synthesizing novel compounds . Its bromine and amide functional groups make it a versatile starting point for creating materials with potential applications in electronics, photonics, and nanotechnology.

Environmental Science: Analytical Chemistry

The compound’s unique structure makes it a candidate for analytical studies in environmental science . It could be used as a standard or reagent in the detection and quantification of environmental pollutants.

Agriculture: Pesticide Development

Although direct applications in agriculture are not well-documented, the chemical structure suggests potential utility in the synthesis of pesticides or herbicides . Further research could explore its efficacy and safety as an agricultural chemical.

Forensic Science: Substance Identification

Forensic scientists could utilize “2-bromo-N-(2,5-dimethoxyphenyl)propanamide” in the identification of new psychoactive substances . Its distinct mass spectrometry profile can help in the accurate detection of related compounds in forensic samples.

Proteomics: Protein Interaction Studies

Lastly, in proteomics, this compound could be used to investigate protein interactions . Its potential to bind with specific receptors or enzymes can shed light on the complex mechanisms of protein function and regulation.

Mechanism of Action

Target of Action

The primary targets of 2-bromo-N-(2,5-dimethoxyphenyl)propanamide are currently unknown. This compound is a biochemical used for proteomics research

Mode of Action

It’s known that halogen substitution on psychoactive phenethylamines can increase hallucinogenic effects . The bromine atom in the compound may play a crucial role in its interaction with its targets. More research is required to elucidate the specific interactions and resulting changes.

Pharmacokinetics

Its molecular weight of 288.14 suggests it could potentially cross the blood-brain barrier, but this has not been confirmed. The impact of these properties on the compound’s bioavailability remains to be determined.

Result of Action

The molecular and cellular effects of 2-bromo-N-(2,5-dimethoxyphenyl)propanamide’s action are currently unknown. As a biochemical used for proteomics research , it may have diverse effects depending on the context of its use

properties

IUPAC Name |

2-bromo-N-(2,5-dimethoxyphenyl)propanamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14BrNO3/c1-7(12)11(14)13-9-6-8(15-2)4-5-10(9)16-3/h4-7H,1-3H3,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSRWCGOGVBPWOI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC1=C(C=CC(=C1)OC)OC)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14BrNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-bromo-N-(2,5-dimethoxyphenyl)propanamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-methoxybenzyl)-2-(methyl(4-(trifluoromethyl)benzo[d]thiazol-2-yl)amino)acetamide](/img/structure/B2984474.png)

![(E)-N-(4,6-difluoro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide](/img/structure/B2984479.png)

![4-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-[5-(trifluoromethyl)-1H-pyrazol-4-yl]butanoic acid](/img/structure/B2984483.png)

![4-(N,N-diallylsulfamoyl)-N-(4-fluorobenzo[d]thiazol-2-yl)benzamide](/img/structure/B2984485.png)

![N-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-2,3-dimethoxybenzamide](/img/structure/B2984489.png)

![(5Z)-5-[[5-(2,5-Dichlorophenyl)furan-2-yl]methylidene]-1-(1,1-dioxothiolan-3-yl)-4-methyl-2,6-dioxopyridine-3-carbonitrile](/img/structure/B2984493.png)

![Tert-Butyl (3-(2-Hydroxyethyl)Bicyclo[1.1.1]Pentan-1-Yl)Carbamate](/img/structure/B2984494.png)